molecular formula C12H15BrOS B12682923 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one CAS No. 54790-01-1

2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one

Cat. No.: B12682923
CAS No.: 54790-01-1
M. Wt: 287.22 g/mol
InChI Key: PHBMGVHJJJLLDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodopropynyl Butylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Iodopropynyl Butylcarbamate follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of industrial reactors to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodopropynyl Butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodopropynyl derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Iodopropynyl Butylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.

    Biology: Employed in microbiological studies to investigate its antimicrobial properties.

    Medicine: Studied for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.

    Industry: Widely used in the cosmetics industry as a preservative to extend the shelf life of products.

Mechanism of Action

The antimicrobial action of Iodopropynyl Butylcarbamate is primarily due to its ability to disrupt the cell membranes of microorganisms. It targets the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death. The compound’s effectiveness is attributed to its iodine content, which plays a crucial role in its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Methylisothiazolinone: Another preservative with antimicrobial properties, commonly used in cosmetics and personal care products.

    Phenoxyethanol: A preservative used in various formulations, known for its broad-spectrum antimicrobial activity.

Uniqueness

Iodopropynyl Butylcarbamate stands out due to its high efficacy at low concentrations and its broad-spectrum activity against bacteria, yeast, and mold. Its stability and compatibility with various formulations make it a preferred choice in the cosmetics industry.

Properties

CAS No.

54790-01-1

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

2-bromo-1-(4-propan-2-ylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H15BrOS/c1-8(2)15-11-6-4-10(5-7-11)12(14)9(3)13/h4-9H,1-3H3

InChI Key

PHBMGVHJJJLLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)C(C)Br

Origin of Product

United States

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